5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid
Overview
Description
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid is a chemical compound with the molecular formula C14H17ClN2O4 . It has an average mass of 312.749 Da and a monoisotopic mass of 312.087677 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethyl 4-piperidinecarboxylate and 5,6-Dichloronicotinic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19) .Physical and Chemical Properties Analysis
The compound is a solid with a melting point between 128 - 130 degrees Celsius . It has a molecular weight of 312.75 .Scientific Research Applications
Herbicidal Activity
- A study on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, highlighted their excellent herbicidal activity against certain weeds, indicating the potential of nicotinic acid derivatives in developing new herbicides for monocotyledonous weeds (Chen Yu et al., 2021).
Synthesis and Chemical Structure
- Research on the facile synthesis of polyfunctionally substituted pyridines, derivatives of nicotinic acid, provided methods for generating biologically significant compounds (S. Torii et al., 1986).
- Another study detailed the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, showcasing novel methods for creating compounds that could have anti-inflammatory properties (K. Hirai & H. Sugimoto, 1977).
Industrial Applications
- A literature review on ecological methods for producing nicotinic acid stressed the need for green chemistry approaches to meet the demand for this essential nutrient without burdening the environment, indicating the broader application of nicotinic acid synthesis in industry (Dawid Lisicki et al., 2022).
Medicinal Chemistry
- The development of nicotinic acid analogues as inhibitors of carbonic anhydrase III (CAIII) for potential therapeutic applications in dyslipidemia and cancer highlights the medicinal relevance of these compounds (Haneen K. Mohammad et al., 2017).
- Another study reported the preparation of a novel nicotinic acid derivative, which could serve as a key intermediate for anti-bacterial naphthyridine-3-carboxylic acid analogues, further emphasizing the pharmaceutical potential of nicotinic acid derivatives (Ernesto Suez et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-6-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRGZNDPCCZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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